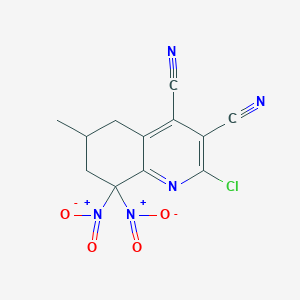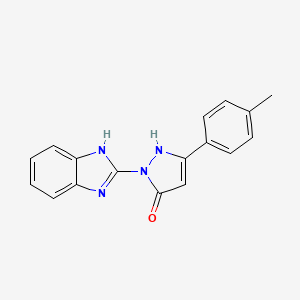
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is a chemical compound with the molecular formula C13H7ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a methoxyphenyl group, and two cyano groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile typically involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with 4-methoxyaniline. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and a solvent like propan-2-ol. The reaction mixture is heated to around 120°C in a sealed vial to facilitate the nucleophilic substitution of the chlorine atom by the methoxyphenyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of 2-aminopyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and bases like DIPEA.
Oxidation and Reduction:
Major Products Formed
2-Aminopyridine Derivatives: Formed through nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is not well-documented. its reactivity can be attributed to the presence of the chlorine atom and the cyano groups, which make the pyridine ring more susceptible to nucleophilic attack. The methoxyphenyl group may also influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine-3,4-dicarbonitrile: Lacks the methoxyphenyl group, making it less complex and potentially less reactive.
4-Methoxyphenylpyridine Derivatives: Similar structure but may lack the cyano groups, affecting their reactivity and applications.
Uniqueness
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is unique due to the combination of the chlorine atom, methoxyphenyl group, and cyano groups on the pyridine ring.
Propriétés
Formule moléculaire |
C14H8ClN3O |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
2-chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H8ClN3O/c1-19-11-4-2-9(3-5-11)13-6-10(7-16)12(8-17)14(15)18-13/h2-6H,1H3 |
Clé InChI |
UUSOIVXKYWMMSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)



![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate](/img/structure/B14942631.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![1-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942667.png)
![N-(5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B14942670.png)

![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
![2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942687.png)
